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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of SYBR

Green II as a highly sensitive fluorescent stain for the detection of RNA in electrophoretic gels.

SYBR Green II offers a significant improvement in sensitivity over traditional stains like

ethidium bromide, making it an ideal choice for applications requiring the detection of low-

abundance RNA species.

Introduction to SYBR Green II
SYBR Green II is a cyanine dye that exhibits a high fluorescence quantum yield upon binding

to nucleic acids, particularly RNA.[1][2][3] Its remarkable sensitivity can be attributed to a

combination of factors, including a superior fluorescence quantum yield, strong binding affinity

for RNA, and a significant fluorescence enhancement upon binding.[1][3][4] Unlike many other

nucleic acid stains, SYBR Green II displays a higher quantum yield when bound to RNA

(approximately 0.54) compared to double-stranded DNA (approximately 0.36).[1][2][3] This

property makes it exceptionally well-suited for RNA analysis. The fluorescence quantum yield
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of the RNA/SYBR Green II complex is more than seven times greater than that of the

RNA/ethidium bromide complex.[1][2][3][4]

A key advantage of SYBR Green II is its low intrinsic fluorescence, which eliminates the need

for a destaining step to remove background fluorescence from the gel.[1][3][4] Furthermore, its

fluorescence is not quenched by the presence of common denaturants such as urea and

formaldehyde, allowing for direct staining of denaturing gels without prior washing.[1][3][4][5]

Staining with SYBR Green II does not interfere with downstream applications like Northern blot

analysis, provided that 0.1%–0.3% SDS is included in the prehybridization and hybridization

buffers to remove the dye.[1][2][5]

Quantitative Data Summary
The following tables summarize the key quantitative data for the use of SYBR Green II in RNA

staining, providing a clear comparison for easy reference.

Table 1: Recommended Staining Conditions

Gel Type
Recommended Dilution of
Stock Solution (in TBE
buffer, pH 7.5-8.0)

Typical Staining Time

Non-denaturing

Agarose/Polyacrylamide Gels
1:10,000 20 - 40 minutes[2]

Denaturing

Polyacrylamide/Urea Gels
1:10,000 10 - 40 minutes[2]

Denaturing

Agarose/Formaldehyde Gels
1:5,000 20 - 40 minutes[2][4][5]

Table 2: Detection Limits of SYBR Green II for RNA
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Illumination Source Gel Type Detection Limit per Band

254 nm epi-illumination Agarose or Polyacrylamide As little as 100 pg[3][4][5]

300 nm transillumination Agarose or Polyacrylamide As little as 500 pg[1][3][4]

254 nm epi-illumination

Denaturing

Agarose/Formaldehyde or

Polyacrylamide/Urea

Approximately 1 ng[1][2][4][5]

300 nm transillumination

Denaturing

Agarose/Formaldehyde or

Polyacrylamide/Urea

Approximately 4 ng[1][2][4]

Table 3: Spectral Properties of SYBR Green II

Property Wavelength (nm)

Maximal Excitation 497[1][2][3][4]

Secondary Excitation Peak ~254[1][2][3][4]

Fluorescence Emission 520[1][2][3][4]

Experimental Protocols
This section provides detailed methodologies for the key experiments involving SYBR Green II

for RNA staining.

Post-Electrophoresis Staining Protocol
This is the most common and recommended method for staining RNA gels with SYBR Green II.

Materials:

SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)

Tris-Borate-EDTA (TBE) buffer (pH 7.5-8.0)

Staining container (polypropylene is recommended as the stain may adsorb to glass)[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171643?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophoresed agarose or polyacrylamide gel containing RNA samples

Protective gloves and lab coat

Procedure:

Prepare the Staining Solution:

For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000

dilution of the SYBR Green II stock solution in TBE buffer.[2][4][5]

For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the SYBR Green

II stock solution in TBE buffer.[2][4][5]

Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal staining, as SYBR

Green II is pH-sensitive.[2][4][5]

Stain the Gel:

Carefully place the electrophoresed gel into the staining container.

Add a sufficient volume of the staining solution to completely submerge the gel.

Protect the staining container from light by covering it with aluminum foil or placing it in a

dark area.

Agitate the gel gently on a shaker at room temperature for 10-40 minutes for

polyacrylamide gels and 20-40 minutes for agarose gels.[2] The optimal staining time may

vary depending on the gel thickness and percentage.

Visualize the Stained Gel:

No destaining is required.[2][3][4]

Carefully remove the gel from the staining solution. A brief wash with deionized water can

be performed to remove excess dye.[5]
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Visualize the RNA bands using a UV transilluminator. For the highest sensitivity, use 254

nm epi-illumination.[1][3][4] Standard 300 nm transillumination can also be used.[1][3][4]

Blue-light transilluminators are also compatible.[1][3]

Photography:

For optimal results with black and white film, use a SYBR Green gel stain photographic

filter.[1][4] Orange-red filters used for ethidium bromide are not recommended.[1][2]

Pre-Casting Protocol for Agarose Gels
SYBR Green II can be incorporated directly into agarose gels before electrophoresis. This

method is generally not recommended for polyacrylamide gels.[5]

Materials:

SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)

Agarose

Electrophoresis buffer (e.g., TBE or MOPS)

Procedure:

Prepare the Agarose Solution:

Prepare the molten agarose gel solution according to your standard protocol.

Add SYBR Green II:

Cool the molten agarose to approximately 60-70°C.

Add SYBR Green II stock solution to the molten agarose to a final dilution of 1:10,000 and

mix thoroughly.[5][6]

Cast the Gel:

Pour the agarose solution containing SYBR Green II into the gel casting tray and allow it

to solidify.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.abpbio.com/product/sybr-green-ii-stain/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171643?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophoresis and Visualization:

Load your RNA samples and run the gel using your standard protocol.

After electrophoresis, visualize the RNA bands directly on a UV transilluminator as

described in the post-staining protocol.

Experimental Workflows and Diagrams
The following diagrams illustrate the key experimental workflows for RNA staining using SYBR

Green II.
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Caption: Post-electrophoresis staining workflow for RNA analysis.
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Caption: Pre-casting workflow for RNA staining in agarose gels.
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Issue Possible Cause Recommendation

Weak or no signal Insufficient staining time Increase incubation time.

Incorrect dilution of SYBR

Green II
Verify the dilution factor.

pH of staining buffer is not

optimal

Ensure the TBE buffer pH is

between 7.5 and 8.0.[2][4][5]

Low amount of RNA
Load a higher amount of RNA

if possible.

High background Staining solution not fresh

Prepare fresh staining solution.

The solution can be reused 3-4

times if stored properly in the

dark and refrigerated.[2][4]

Incomplete removal of

unbound dye

A brief wash with deionized

water after staining may help.

[5]

Smeared RNA bands in pre-

cast gel
High loading amount of RNA

Reduce the amount of RNA

loaded per lane. High amounts

(over 100 ng) can cause band

shifts.[5]

Fluorescence decrease with

increasing miRNA

concentration

Self-quenching or inner filter

effect

This can occur at very high

concentrations of nucleic acid.

Dilute the sample to be within

the linear range of detection.[7]

Safety Precautions
SYBR Green II binds to nucleic acids and should be treated as a potential mutagen.[4] Always

wear appropriate personal protective equipment, including gloves and a lab coat, when

handling the dye. The stock solution is supplied in DMSO, which can facilitate the entry of

organic molecules into tissues; therefore, handle the stock solution with extra caution.[4]

Dispose of staining solutions and contaminated materials according to your institution's
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guidelines for hazardous waste. A common recommendation is to pour the staining solution

through activated charcoal before disposal.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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